
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AHMO, is a natural product isolated from the fermentation broth of Streptomyces sp. AHMO has been found to possess various biological activities, making it a promising candidate for drug development.
作用機序
The mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood. However, it has been suggested that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one inhibits bacterial and fungal growth by disrupting the cell membrane. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to have several biochemical and physiological effects. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative stress. In addition, (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can reduce inflammation.
実験室実験の利点と制限
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages and limitations for lab experiments. One advantage is that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is a natural product, making it a potential candidate for drug development. Another advantage is that (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to possess various biological activities, making it a versatile compound for research. However, one limitation is that the yield of the total synthesis method is relatively low, making it difficult to obtain large quantities of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one. Another limitation is that the mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, making it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one. One direction is to study the mechanism of action of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one in more detail to better understand its effects. Another direction is to investigate the potential of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one as a drug candidate for various diseases, such as bacterial infections, fungal infections, and cancer. Additionally, future research could focus on improving the yield of the total synthesis method to obtain larger quantities of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one for research purposes.
合成法
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one can be synthesized through a total synthesis method or isolated from the fermentation broth of Streptomyces sp. The total synthesis method involves several steps, including the protection of the hydroxyl group, the formation of the oxolan ring, and the deprotection of the hydroxyl group. The yield of the total synthesis method is relatively low, and the process is complicated. Therefore, the isolation of (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one from the fermentation broth of Streptomyces sp. is the preferred method.
科学的研究の応用
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been found to possess various biological activities, including antibacterial, antifungal, and antitumor activities. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has also been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger. In addition, (3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
特性
CAS番号 |
141902-99-0 |
|---|---|
製品名 |
(3S,4R)-3-Acetyl-3-hydroxy-4-methyloxolan-2-one |
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
(3S,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7+/m1/s1 |
InChIキー |
VHMKLEZGFRNERW-FBCQKBJTSA-N |
異性体SMILES |
C[C@@H]1COC(=O)[C@]1(C(=O)C)O |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
正規SMILES |
CC1COC(=O)C1(C(=O)C)O |
同義語 |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3S,4R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)

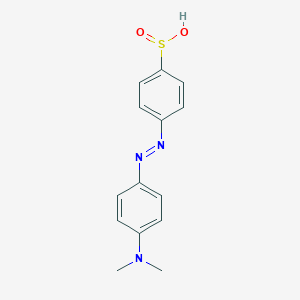
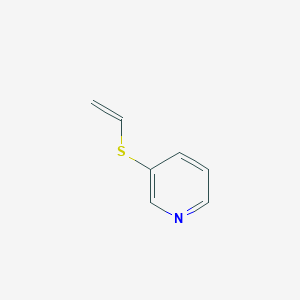
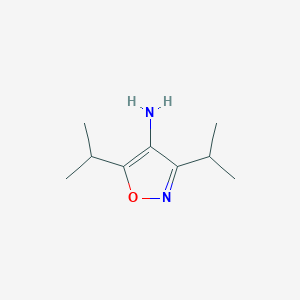
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)

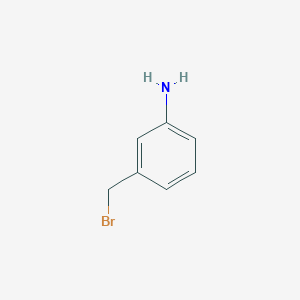
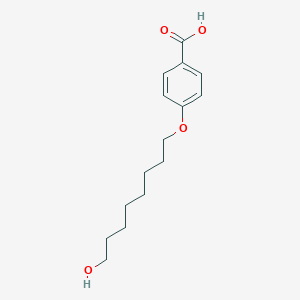



![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
